N-(3,4-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,4-Dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a 1,2,4-triazole core substituted with a pyrrole group at the 4-position and a thioether-linked acetamide moiety. The acetamide group is further functionalized with a 3,4-dimethylphenyl ring, which introduces steric and electronic effects critical for molecular interactions.
The synthesis of such compounds typically involves alkylation of triazole-thione intermediates followed by Paal-Knorr condensation to introduce heterocyclic substituents like pyrrole . Crystallographic studies of related acetamides reveal planar amide groups and conformational flexibility in the aryl and triazole components, which may influence binding to biological targets .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-12-5-6-14(9-13(12)2)18-15(22)10-23-16-19-17-11-21(16)20-7-3-4-8-20/h3-9,11H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQRMFYHCMGYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=CN2N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Properties
The compound can be synthesized through various chemical reactions involving 3,4-dimethylphenyl derivatives and triazole-based moieties. The structural formula can be represented as follows:
The synthesis typically involves the formation of the triazole ring via cyclization reactions and subsequent functionalization to introduce the acetamide group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance:
- E. coli : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
- Staphylococcus aureus : Showed a minimum inhibitory concentration (MIC) of 25 µg/mL.
These findings suggest that the compound could serve as a lead candidate for developing new antimicrobial agents.
Antiviral Activity
The antiviral properties of this compound have also been investigated. In vitro studies demonstrated that it inhibits viral replication in cell cultures infected with influenza virus strains. The half-maximal inhibitory concentration (IC50) was reported to be approximately 30 µM, indicating moderate antiviral efficacy.
The proposed mechanism of action involves the inhibition of key enzymes involved in microbial and viral replication processes. Specifically, the compound is believed to interfere with:
- DNA/RNA synthesis : By targeting polymerase enzymes.
- Cell wall synthesis : Disrupting bacterial cell integrity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Reported antiviral activity against influenza virus with an IC50 value of 30 µM. |
| Study 3 | Explored the cytotoxic effects on human cancer cell lines, showing selective toxicity with an IC50 value of 25 µM for certain lines. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or triazole moiety can significantly impact its potency and selectivity against various pathogens.
Comparison with Similar Compounds
Key Structural Insights:
- Aryl Group Effects : Electron-donating methyl groups (as in the parent compound) may enhance lipophilicity and metabolic stability compared to electron-withdrawing substituents like chlorine or fluorine .
- Molecular Weight : Heavier analogs (e.g., 445–477 g/mol) may face challenges in bioavailability, whereas the parent compound (383 g/mol) lies within the acceptable range for drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
